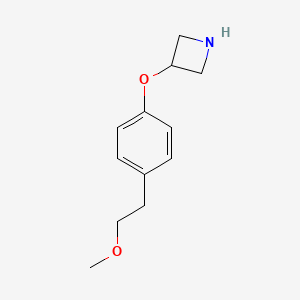
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether
Overview
Description
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether (3A4MEPE) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a number of biochemical and physiological experiments due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Antitumor Applications
A study on the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, which are structurally related to 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether, highlighted the discovery of potent antiproliferative compounds. These compounds demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, inhibited the polymerization of isolated tubulin in vitro, and disrupted microtubular structures in cells, leading to G2/M arrest and apoptosis. The compounds' interaction at the colchicine-binding site on β-tubulin suggests their potential as antitumor agents, particularly in the development of phosphate and amino acid prodrugs for clinical applications (Greene et al., 2016).
Antifungal Activity
Another research avenue explored the synthesis of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, related to 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether, and their antifungal properties. These compounds were tested against various phytopathogenic fungi in both in vitro and in vivo settings. The findings indicated that some compounds, particularly ethers, exhibited notable antifungal activity against Phycomycetes, suggesting their potential use in agricultural applications to combat fungal pathogens (Arnoldi et al., 1990).
Synthetic Chemistry and Catalysis
The synthetic versatility of azetidinones, closely related to 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether, was highlighted in a study focusing on the ionic hydrosilation of 3-acetyl-2-azetidinone derivatives. This research demonstrated a highly stereoselective reduction process, yielding 3-[(R)-1-hydroxyethyl]-2-azetidinone derivatives as major products. The ability to simultaneously remove protective groups under certain conditions showcases the potential of these reactions in the synthesis of complex molecules, including pharmaceuticals and intermediates (Kobayashi et al., 1989).
properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-7-6-10-2-4-11(5-3-10)15-12-8-13-9-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXIVXLCVLWMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




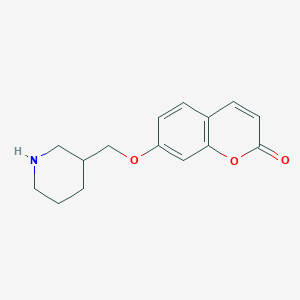

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
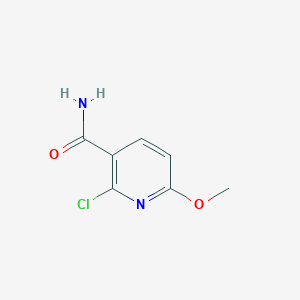
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
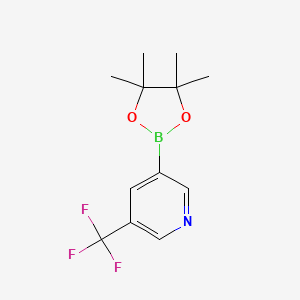
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
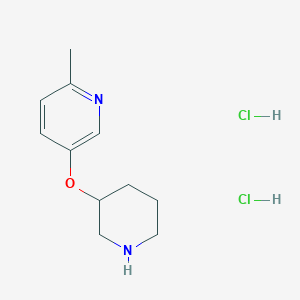

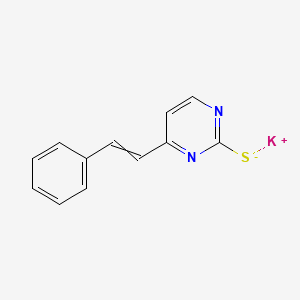
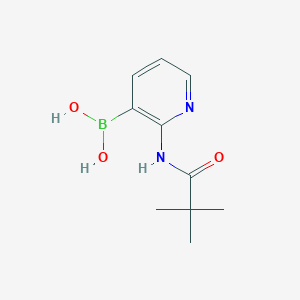

![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)